molecular formula C19H20O5 B14004499 (2-Phenoxyethyl)(2-phenylethyl)propanedioic acid CAS No. 5449-78-5

(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid

Katalognummer: B14004499
CAS-Nummer: 5449-78-5
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: SDFOZDONFWXCLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid is a complex organic compound characterized by the presence of two phenylethyl groups and one phenoxyethyl group attached to a propanedioic acid molecule. This compound is notable for its aromatic nature and potential acidic properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenoxyethyl)(2-phenylethyl)propanedioic acid typically involves the esterification of propanedioic acid with phenoxyethanol and phenylethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction can be represented as follows:

Propanedioic acid+Phenoxyethanol+Phenylethanol(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid+Water\text{Propanedioic acid} + \text{Phenoxyethanol} + \text{Phenylethanol} \rightarrow \text{this compound} + \text{Water} Propanedioic acid+Phenoxyethanol+Phenylethanol→(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like hydroxide ions replace the ester groups to form carboxylates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Carboxylates

Wissenschaftliche Forschungsanwendungen

(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Wirkmechanismus

The mechanism of action of (2-phenoxyethyl)(2-phenylethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic groups can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein function. Additionally, the acidic properties of the compound may influence its ability to donate or accept protons, impacting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid is unique due to the presence of both phenoxyethyl and phenylethyl groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

5449-78-5

Molekularformel

C19H20O5

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-(2-phenoxyethyl)-2-(2-phenylethyl)propanedioic acid

InChI

InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-11-15-7-3-1-4-8-15)13-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23)

InChI-Schlüssel

SDFOZDONFWXCLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(CCOC2=CC=CC=C2)(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.